molecular formula C10H8BrClF3N B12845606 N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride CAS No. 913962-14-8

N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride

Cat. No.: B12845606
CAS No.: 913962-14-8
M. Wt: 314.53 g/mol
InChI Key: QPICXHIXADBODX-UHFFFAOYSA-N
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Description

N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride is an organic compound with the molecular formula C10H8BrClF3N. This compound is characterized by the presence of a bromoethyl group attached to a phenyl ring, which is further connected to a trifluoroacetimidoyl chloride moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2-(1-bromoethyl)aniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the imidoyl chloride. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The imidoyl chloride moiety can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may result in the formation of a corresponding ketone or aldehyde.

Scientific Research Applications

N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoroacetimidoyl chloride moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Chloroethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride
  • N-[2-(1-Iodoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride
  • N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetamide

Uniqueness

N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The trifluoroacetimidoyl chloride moiety also contributes to its unique chemical properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

913962-14-8

Molecular Formula

C10H8BrClF3N

Molecular Weight

314.53 g/mol

IUPAC Name

N-[2-(1-bromoethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C10H8BrClF3N/c1-6(11)7-4-2-3-5-8(7)16-9(12)10(13,14)15/h2-6H,1H3

InChI Key

QPICXHIXADBODX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1N=C(C(F)(F)F)Cl)Br

Origin of Product

United States

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